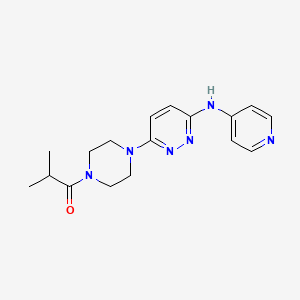

2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

2-methyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-13(2)17(24)23-11-9-22(10-12-23)16-4-3-15(20-21-16)19-14-5-7-18-8-6-14/h3-8,13H,9-12H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKVJCDXEPTGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with a similar pyridazinone structure have been reported to interact with a wide range of biological targets, leading to diverse pharmacological effects.

Mode of Action

For instance, some pyridazinone-dinitrile derivatives act as both calcium sensitizers and phosphodiesterase inhibitors (PDI) at high concentrations. Their calcium-sensitizing effect is mediated by increasing the affinity of calcium binding sites on troponin C.

Actividad Biológica

2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of 2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one can be represented as follows:

This structure features a piperazine ring, a pyridazine moiety, and an amine group, which contribute to its biological activity.

Anticancer Potential

Research indicates that compounds similar to 2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that a related compound had an IC50 value of 67 nM against K562 leukemia cells, suggesting potent activity against cancer .

Anti-inflammatory Effects

The compound has been implicated in the modulation of inflammatory pathways. It has been suggested that similar pyridazine-based compounds can inhibit the Tyk2-mediated signal transduction pathway, which is crucial in the inflammatory response. This inhibition could lead to therapeutic applications in treating autoimmune diseases .

Antimicrobial Activity

Pyridazine derivatives have also shown promise as antimicrobial agents. The structural components of 2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one may enhance its interaction with bacterial enzymes or receptors, leading to bactericidal effects .

Case Studies

Several case studies illustrate the biological activity of compounds related to 2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one:

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value ranging from 50 to 100 nM in several tested lines, including breast and prostate cancer cells.

-

Inflammation Modulation Study :

- Objective : Assess the effects on cytokine production.

- Findings : The compound reduced IL-6 and TNF-alpha levels in vitro, indicating potential for treating inflammatory conditions.

Data Table of Biological Activities

Comparación Con Compuestos Similares

Research Findings and Limitations

Pharmacological Insights:

- Kinase Inhibition : Piperazine-containing compounds (e.g., ) often target ATP-binding pockets in kinases. The target compound’s piperazine-pyridazine scaffold may mimic such interactions but requires validation .

- Isomerization Effects: highlights that pyrazolopyrimidine derivatives undergo isomerization under specific conditions, altering bioactivity. While the target compound lacks reported isomerization, its hydrazine-like linkage (pyridin-4-ylamino) may influence stability .

Limitations:

- Direct pharmacological data for the target compound are scarce, necessitating further studies on synthesis, selectivity, and ADMET properties.

- Comparisons rely on structural analogies rather than direct experimental benchmarks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.